cFMS Receptor Inhibitor IV, also known as Compound D2923, is a selective inhibitor of the colony-stimulating factor 1 receptor (CSF1R), which is crucial in various biological processes, including macrophage differentiation and tumor progression. This compound has gained attention for its potential therapeutic applications in cancer treatment due to its ability to inhibit tumor-associated macrophages.
The compound was identified through a series of biochemical assays aimed at discovering novel inhibitors of CSF1R. The initial studies demonstrated its effectiveness in inhibiting CSF1R kinase activity, leading to further exploration of its structural and functional properties in both in vitro and in vivo models .
cFMS Receptor Inhibitor IV falls under the category of small molecule inhibitors targeting receptor tyrosine kinases. Specifically, it is classified as a kinase inhibitor due to its mechanism of action on the CSF1R, which is part of the class III receptor tyrosine kinase family. The compound exhibits selectivity towards CSF1R compared to other kinases, making it a valuable candidate for therapeutic development .
The synthesis of cFMS Receptor Inhibitor IV involves several steps that typically include the formation of key intermediates followed by coupling reactions to achieve the final structure. While specific details regarding the synthetic route for D2923 are not extensively documented, similar compounds often utilize techniques such as:
The synthesis process may involve the use of reagents that facilitate the formation of the pyrazole or imidazole rings commonly found in kinase inhibitors. Additionally, careful control of reaction conditions such as temperature and pH is crucial for optimizing yield and purity.
The molecular structure of cFMS Receptor Inhibitor IV features a complex arrangement that allows for effective interaction with the CSF1R. Key elements typically include:
Detailed structural data can be obtained from X-ray crystallography studies or computational modeling, which provide insights into how the compound fits into the active site of CSF1R. The binding affinity is often quantified using IC50 values, with cFMS Receptor Inhibitor IV demonstrating an IC50 value significantly lower than many existing inhibitors, indicating higher potency .
cFMS Receptor Inhibitor IV undergoes specific chemical reactions that are critical for its activity:
The reactions are typically monitored using spectrophotometric methods or mass spectrometry to confirm binding and inhibition efficacy. The selectivity profile against other kinases is also assessed to ensure minimal off-target effects.
The mechanism by which cFMS Receptor Inhibitor IV exerts its effects involves:
Experimental data demonstrate that cFMS Receptor Inhibitor IV significantly reduces macrophage-mediated tumor support in various cancer models, highlighting its potential as an anti-tumor agent .
cFMS Receptor Inhibitor IV is typically characterized by:
Key chemical properties include:
Relevant analyses include determining logP values for lipophilicity assessment and pKa values for understanding ionization behavior at physiological pH .
cFMS Receptor Inhibitor IV has several scientific applications:
The ongoing research into cFMS Receptor Inhibitor IV continues to uncover new therapeutic avenues and mechanisms that could benefit cancer treatment strategies .
The colony-stimulating factor-1 receptor (c-FMS/CSF-1R) is a class III receptor tyrosine kinase primarily expressed on myeloid lineage cells, including monocytes, macrophages, dendritic cells, and microglia [1] [7]. Its activation by two endogenous ligands—colony-stimulating factor-1 (CSF-1) and interleukin-34 (IL-34)—triggers a signaling cascade essential for the survival, proliferation, differentiation, and functional polarization of macrophages [2] [7]. Structurally, CSF-1R comprises five extracellular immunoglobulin domains, a transmembrane segment, and an intracellular tyrosine kinase domain interrupted by a kinase insert region [1]. Binding of CSF-1 or IL-34 induces receptor dimerization and autophosphorylation, activating downstream pathways including:
The CSF-1/CSF-1R axis is the master regulator of macrophage homeostasis, controlling the density and phenotype of tissue-resident macrophages (TRMs) under physiological conditions [7]. During hematopoiesis, CSF-1R signaling guides the differentiation of hematopoietic stem cells (HSCs) into monocyte-macrophage progenitors and subsequently into mature macrophage subsets [8]. Beyond development, this axis critically influences macrophage polarization. CSF-1 promotes an alternative activation phenotype (M2) characterized by:
This M2 polarization is implicated in maintaining immune tolerance but becomes pathological when sustained chronically, as observed in HIV/SIV neuropathogenesis where perivascular macrophages in encephalitic brains co-express CSF-1 and CD163 [10]. Similarly, IL-34, which binds CSF-1R with higher affinity in neural tissues, sustains microglial survival and contributes to their alternative activation in the central nervous system [4] [10].
Table 1: Key Macrophage Phenotypes Regulated by CSF-1R Signaling
Activation State | Surface Markers | Functional Role | Pathological Context |
---|---|---|---|
M2 (Alternative) | CD163+, CD206+, IL-10+ | Tissue repair, immunosuppression, angiogenesis | Tumor progression, chronic inflammation, HIV encephalitis |
Progenitor Support | CSF-1Rhi, CD115+ | Differentiation of monocyte-macrophage lineage | Myeloid hyperplasia in inflammatory conditions |
Microglial Homeostasis | TMEM119+, IL-34 responsive | CNS surveillance, synaptic pruning | Neurodegenerative diseases, viral encephalitis |
Dysregulated CSF-1R signaling is a pathogenic driver in multiple chronic inflammatory and neoplastic conditions. In cancer, overexpression of CSF-1 or CSF-1R correlates with poor prognosis and advanced disease stage across solid tumors, including breast, gastrointestinal, and pancreatic carcinomas [2] [3]. Mechanistically, tumor cells secrete CSF-1 to recruit CSF-1R-expressing tumor-associated macrophages (TAMs). These TAMs adopt an M2-like phenotype that fosters:
In colorectal cancer, elevated CSF-1R at the invasive tumor front associates with a mesenchymal-like subtype and reduced survival [3]. Similarly, CSF-1R signaling accelerates osteoclastogenesis in bone-metastatic cancers, leading to osteolytic lesions [2] [6]. Beyond oncology, CSF-1R hyperactivity drives chronic inflammation in rheumatoid arthritis (RA), where synovial macrophages overexpress CSF-1, perpetuating joint destruction [5] [8]. In atherosclerosis, CSF-1-dependent macrophages contribute to plaque instability via pro-inflammatory mediator release [5] [8].
A groundbreaking discovery reveals non-canonical nuclear signaling of CSF-1R. Upon ligand binding, full-length CSF-1R translocates to the nucleus in human monocytes, binding intergenic regions co-localized with H3K4me1 histone marks (enhancer regions) and interacting with transcription factors like EGR1 [4]. During monocyte-to-macrophage differentiation, nuclear CSF-1R redistributes to transcription start sites, associates with H3K4me3 marks (promoter regions), and recruits ELK and YY1 transcription factors to regulate genes involved in differentiation [4]. This nuclear trafficking is modulated by CSF-1R inhibitors and is dysregulated in leukemias like chronic myelomonocytic leukemia (CMML), suggesting epigenetic contributions to pathogenesis [4].
The centrality of CSF-1R in macrophage biology and disease makes it a compelling therapeutic target. Pharmacological inhibition aims to:
Small-molecule tyrosine kinase inhibitors (TKIs) targeting CSF-1R’s intracellular domain block autophosphorylation and downstream signaling. Key compounds in development include:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: